tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate
CAS No.:
Cat. No.: VC17371460
Molecular Formula: C12H21NO2
Molecular Weight: 211.30 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate -](/images/structure/VC17371460.png)
Specification
Molecular Formula | C12H21NO2 |
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Molecular Weight | 211.30 g/mol |
IUPAC Name | tert-butyl 6-azaspiro[3.4]octane-8-carboxylate |
Standard InChI | InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)9-7-13-8-12(9)5-4-6-12/h9,13H,4-8H2,1-3H3 |
Standard InChI Key | MCCVYTDSDBZMQZ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)C1CNCC12CCC2 |
Introduction
The absence of a fluorine or hydroxymethyl group in the target compound suggests a simpler scaffold with a tert-butyl ester directly attached to the spirocyclic core. This structural simplicity enhances its utility as a modular building block for further functionalization .
Synthesis and Preparation Strategies
Core Spirocyclic Framework Construction
The synthesis of 6-azaspiro[3.4]octane derivatives typically begins with the formation of the spirocyclic backbone via intramolecular cyclization. For example, tert-butyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate is synthesized through a fluorination-cyclization sequence starting from a keto-azetidine precursor . Similarly, the dicarboxylate derivative (C₁₅H₂₅NO₄) is prepared via esterification of a spirocyclic diacid with tert-butyl and ethyl groups under mild acidic conditions .
Physicochemical Properties and Stability
While specific data for tert-butyl 6-azaspiro[3.4]octane-8-carboxylate are scarce, inferences can be drawn from analogues:
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Solubility: The Boc group enhances lipophilicity, favoring solubility in organic solvents like dichloromethane or THF .
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Thermal Stability: Tert-butyl esters generally exhibit decomposition temperatures above 150°C, ensuring stability during routine handling .
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Acid Sensitivity: The Boc group is cleavable under acidic conditions (e.g., TFA), enabling deprotection in downstream reactions .
Chemical Reactivity and Functionalization
The spirocyclic core and ester functionality enable diverse transformations:
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Deprotection: Acidic hydrolysis removes the Boc group, yielding a free amine or carboxylic acid for further coupling .
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Nucleophilic Substitution: The electron-deficient spirocyclic nitrogen may undergo alkylation or acylation, though steric hindrance could limit reactivity .
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Cross-Coupling: Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) could introduce aryl groups at position 8, leveraging halogenated precursors .
Applications in Drug Discovery and Materials Science
Medicinal Chemistry
Spirocyclic compounds are prized for their ability to mimic bioactive conformations. The rigidity of the 6-azaspiro[3.4]octane scaffold may improve binding affinity to targets such as G-protein-coupled receptors (GPCRs) or kinases . For instance, fluorinated analogues have shown promise in modulating neurotransmitter systems, suggesting potential neuropharmacological applications .
Industrial Synthesis
The compound’s stability and modularity make it suitable for continuous-flow manufacturing, where automated reactors ensure reproducibility in large-scale production .
Comparison with Structural Analogues
Impact of Substituents
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Fluorine: Enhances metabolic stability and membrane permeability due to electronegativity .
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Hydroxymethyl: Introduces polarity, improving aqueous solubility for biological assays .
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Ethyl Ester: Serves as a leaving group in nucleophilic acyl substitutions, enabling diversification .
Physicochemical Trade-offs
Substituent | Advantage | Disadvantage |
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Fluorine | Increased metabolic stability | Synthetic complexity |
Hydroxymethyl | Enhanced solubility | Susceptibility to oxidation |
Ethyl Ester | Versatile reactivity | Reduced thermal stability |
Future Directions and Research Opportunities
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Synthetic Methodology: Developing enantioselective routes to access chiral spirocyclic intermediates.
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Biological Screening: Evaluating the compound’s activity against neurodegenerative and infectious disease targets.
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Material Science: Exploring its use in porous organic polymers for catalysis or gas storage.
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